N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide
Description
This compound belongs to the class of 2,3-dihydro-1,3-benzothiazole derivatives, characterized by a benzothiazole core fused with a non-aromatic dihydrothiazole ring. The Z-configuration of the imine bond (C=N) is critical for its planar geometry, which influences intermolecular interactions and biological activity. Key structural features include:
- 6-ethoxy substituent: Enhances lipophilicity and modulates electronic properties of the benzothiazole ring.
- 3-(prop-2-yn-1-yl) group: Introduces alkyne functionality, enabling click chemistry or covalent binding to biological targets.
Synthesis likely involves condensation of a substituted benzothiazole precursor with 3-methanesulfonylbenzoyl chloride, followed by characterization via NMR, IR, and X-ray crystallography using tools like SHELX and ORTEP-3 .
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-4-11-22-17-10-9-15(26-5-2)13-18(17)27-20(22)21-19(23)14-7-6-8-16(12-14)28(3,24)25/h1,6-10,12-13H,5,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOBBQXKJNCZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide typically involves multiple steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate to form the benzothiazole core.
Methanesulfonylation: The final step involves the methanesulfonylation of the benzamide moiety using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as phase-transfer catalysis and microwave-assisted synthesis can be employed to improve efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and prop-2-yn-1-yl groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and visible light-induced oxidative conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-2-furamide
This compound shares the benzothiazole core and propargyl group but differs in substituents:
Key distinctions :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Comparative insight :
- The target compound’s rigid benzothiazole scaffold may offer better target selectivity than the flexible N,O-bidentate system in .
Biological Activity
N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole derivatives exhibited moderate to excellent cytotoxic activity against various cancer cell lines, including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. Notably, compounds similar to the target compound showed IC50 values ranging from 0.24 to 0.92 µM against these cell lines .
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 18e | NCI-H226 | 0.31 |
| 18e | SK-N-SH | 0.41 |
| 18e | HT29 | 0.24 |
| 18e | MKN-45 | 0.92 |
| 18e | MDA-MB-231 | 0.78 |
The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the activation of procaspase-3, a key player in apoptosis. The structure-activity relationship (SAR) studies indicate that specific substituents on the benzothiazole ring significantly enhance biological activity .
Antioxidant Activity
Benzothiazole derivatives have also been investigated for their antioxidant properties. Compounds containing electron-donating groups have shown increased cytoprotective activities against oxidative stress, suggesting that modifications to the benzothiazole structure can enhance its therapeutic potential .
Table 2: Antioxidant Activity of Selected Benzothiazole Derivatives
| Compound | Antioxidant Activity (IC50) |
|---|---|
| Compound A | 5 µM |
| Compound B | 10 µM |
| Compound C | 15 µM |
Hemolytic Activity
The hemolytic activity of benzothiazole derivatives is an essential consideration for their biocompatibility. Recent studies indicate that certain derivatives exhibit low hemolytic activity (<5%), making them suitable candidates for further pharmacological evaluation .
Case Studies and Research Findings
Several case studies have documented the efficacy of benzothiazole derivatives in preclinical models:
- Study on Procaspase Activation : A study demonstrated that compound 18e activated procaspase-3 with an EC50 value of 0.31 µM, indicating strong pro-apoptotic potential .
- Cytotoxicity Against Multiple Cancer Cell Lines : Research involving five different cancer cell lines showed that modifications to the benzothiazole structure could lead to significant increases in cytotoxicity .
- In Silico Studies : Computational studies suggest that derivatives with higher lipophilicity improve cellular uptake and bioavailability, enhancing their therapeutic profiles .
Q & A
Q. What are the common synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions starting with the benzothiazole core. Key steps include:
- Core formation : Cyclization of substituted benzothiazole precursors using strong bases (e.g., NaH) and coupling agents (e.g., EDCI) .
- Functionalization : Introduction of the prop-2-yn-1-yl group via nucleophilic substitution or alkyne coupling under inert atmospheres (argon/nitrogen) .
- Sulfonylation : Methanesulfonyl groups are introduced using methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
Q. Critical Conditions :
- Temperature : Controlled heating (60–80°C) for cyclization steps.
- Solvents : Polar aprotic solvents (DMF, DCM) enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is structural characterization performed, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm regiochemistry and Z-configuration via coupling constants (e.g., J = 12–15 Hz for imine protons) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (±0.001 Da) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures, with hydrogen bonding patterns analyzed via graph-set notation (e.g., R₂²(8) motifs) .
Q. How can crystallographic data discrepancies be resolved during refinement?
- Software Validation : Use SHELXL for small-molecule refinement and ORTEP-III for graphical representation. Discrepancies in thermal parameters (e.g., Ueq > 0.05 Ų) are addressed via iterative refinement cycles .
- Hydrogen Bonding Analysis : Graph-set analysis identifies persistent motifs (e.g., D(2) chains) to validate packing efficiency .
- Twinned Data Handling : For twinned crystals, SHELXL’s TWIN/BASF commands optimize scale factors and HKLF 5 formatting .
Q. What strategies mitigate contradictions in reaction yields during scale-up?
- Kinetic Control : Lower temperatures (e.g., 0°C) stabilize intermediates in alkyne coupling steps, reducing side-product formation .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in prop-2-yn-1-yl incorporation, with yields increasing from 43% to 85% in optimized protocols .
- Solvent Effects : Switching from DCM to DMF enhances solubility of methanesulfonyl intermediates, improving yields by 20% .
Q. How are reaction mechanisms elucidated for functional group transformations?
- Isotopic Labeling : 18O-labeled methanesulfonyl chloride traces sulfonylation pathways via MS/MS fragmentation .
- DFT Calculations : Gaussian simulations predict transition states for alkyne insertion, aligning with experimental activation energies (ΔG‡ ≈ 25 kcal/mol) .
- In Situ Monitoring : ReactIR detects intermediates (e.g., nitrenes) during nitro-group reductions, guiding stoichiometric adjustments .
Q. What methodologies assess biological activity in target-based assays?
- Enzyme Inhibition : IC₅₀ values are determined via fluorogenic substrates (e.g., caspase-3 assays, λex = 380 nm, λem = 460 nm) .
- Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 cells after 24-h exposure (LOQ = 0.1 ng/mL) .
- Protein Binding : Surface plasmon resonance (SPR) measures KD values (e.g., 12 nM for Bcl-2) using immobilized targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
